molecular formula C10H15ClN4O2 B2483675 5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid;hydrochloride CAS No. 2460751-20-4

5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid;hydrochloride

Cat. No.: B2483675
CAS No.: 2460751-20-4
M. Wt: 258.71
InChI Key: TXMKJTJSNPRFAM-UHFFFAOYSA-N
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Description

5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid;hydrochloride is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound features a pyrazine core substituted with a methylpiperazine group and a carboxylic acid functionality, making it a versatile building block for the development of more complex molecules. Its primary research value lies in its role as a key precursor in medicinal chemistry, particularly in the synthesis of compounds with potential biological activity. Scientific literature indicates that the (piperazin-1-yl)pyrazine scaffold is a critical component in novel therapeutic agents . Specifically, this structural motif is found in potent and selective Class I Histone Deacetylase (HDAC) inhibitors . These inhibitors are a major area of investigation in oncology research, as targeting HDACs 1, 2, and 3 shows promise for eliminating blood cancer cells, such as acute myeloid leukemia (AML), with a superior profile compared to some clinical references . Researchers can utilize the carboxylic acid group of this reagent for amide coupling reactions to attach various capping groups, a strategy used to explore structure-activity relationships (SAR) and optimize drug-like properties like potency and selectivity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-(4-methylpiperazin-1-yl)pyrazine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2.ClH/c1-13-2-4-14(5-3-13)9-7-11-8(6-12-9)10(15)16;/h6-7H,2-5H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMKJTJSNPRFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(N=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by a pyrazine ring substituted with a carboxylic acid group and a 4-methylpiperazine moiety. Its chemical formula is C10H15ClN4O2C_{10}H_{15}ClN_{4}O_{2}, with a molecular weight of 258.71 g/mol. The presence of both the pyrazine and piperazine structures contributes to its diverse biological activities.

The biological activity of 5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. Research suggests that it may inhibit specific enzymes or receptors involved in disease pathways:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate access. This mechanism has been noted in studies investigating its anti-inflammatory properties.
  • Receptor Modulation : It may also affect receptor activity, influencing cellular signaling pathways involved in various diseases.

Antimicrobial Properties

Studies have indicated that 5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid exhibits antimicrobial activity against various pathogens. Its effectiveness can be attributed to the structural features that enhance its interaction with microbial targets.

Anti-inflammatory Effects

Research has shown promising results regarding the anti-inflammatory effects of this compound. It has been evaluated for its potential to reduce inflammation markers in vitro and in vivo, suggesting a role in treating inflammatory diseases.

Neuropharmacological Activity

The compound has been investigated for neuropharmacological effects, particularly in relation to its piperazine moiety, which is known for psychoactive properties. Studies indicate potential applications in treating neurological disorders, although further research is needed to confirm efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
5-(4-Methylpiperazin-1-yl)pyridin-2-amine Pyridine ring instead of pyrazineModerate antimicrobial activity
2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid Pyrimidine and boronic acid groupsHigh potency against certain cancer cell lines
5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid hydrochloride Pyrazine and carboxylic acidBroad-spectrum antimicrobial and anti-inflammatory

This table highlights how variations in structure can lead to differences in biological activity, emphasizing the unique profile of 5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid; hydrochloride.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 5-(4-Methylpiperazin-1-yl)pyrazine showed significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted structure–activity relationships that could guide future modifications for enhanced efficacy .
  • Anti-inflammatory Research : In an investigation published in Pharmaceutical Research, the compound was shown to reduce pro-inflammatory cytokines in human cell lines, indicating potential therapeutic applications for inflammatory diseases .
  • Neuropharmacological Evaluation : A study reported in Frontiers in Pharmacology explored the effects of similar piperazine derivatives on neuroreceptors, suggesting that modifications could lead to compounds effective against neurodegenerative diseases .

Scientific Research Applications

While comprehensive data tables and case studies for the applications of 5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid hydrochloride are not available in the search results, the available information sheds light on its synthesis and potential applications as a pharmaceutical intermediate.

Synthesis Method of Di (4-methylpiperazin-1-yl) methanone
The patent CN114685401A describes a synthesis method for di (4-methylpiperazin-1-yl) methanone, which involves dissolving 1-chloroformyl-4-methylpiperazine hydrochloride in an organic solvent, adding triethylamine, and then slowly adding N-methylpiperazine . The organic solvent can be tetrahydrofuran, dichloromethane, or acetonitrile . The reaction solution is then poured into water, extracted with an organic solvent, dried, and recrystallized to obtain the final product . The process is characterized by using inexpensive raw materials, a short reaction time, simple post-treatment, and high yield and purity .

Identity and Potential Applications
5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid;hydrochloride is a heterocyclic compound with a pyrazine ring substituted with a methylpiperazinyl group. While specific applications are not detailed, the compound is available from chemical suppliers, suggesting its use as a building block in chemical synthesis, possibly in the pharmaceutical field .

Related Compounds and their Applications
The search results also mention related compounds such as:

  • 5-Chloropyrazine-2-carboxylic acid, which has a similar structure .
  • Methyl 3-chloropyrazine-2-carboxylate .
  • Quinoline-4-carboxamides, which have shown antimalarial activity by inhibiting translation elongation factor 2 (PfEF2) .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with C₁–C₄ alcohols under acidic conditions. For example, heating with ethanol in the presence of sulfuric acid yields the corresponding ethyl ester:

5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid+EtOHH2SO4,78CEthyl ester(84%yield)[1]\text{5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid} + \text{EtOH} \xrightarrow{\text{H}_2\text{SO}_4, \, 78^\circ \text{C}} \text{Ethyl ester} \, (84\% \, \text{yield})[1]

Key Conditions :

  • Catalyst: H₂SO₄ or acidic cation-exchange resins (20–40 wt%).

  • Temperature: 78°C (reflux).

  • Solvent: Excess alcohol (e.g., ethanol).

Nucleophilic Substitution

The methylpiperazine moiety participates in nucleophilic substitutions, particularly at the secondary amine sites. For instance, reaction with acyl chlorides forms amides:

5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid+RCOClEt3NAmide derivatives[5]\text{5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid} + \text{RCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{Amide derivatives}[5]

Example :

  • Reaction with 4-methylpiperazine-1-carbonyl chloride in dichloromethane yields acylated products .

Oxidation:

The pyrazine ring can undergo oxidation using peroxymonosulfate (Oxone®) in biphasic systems (e.g., methylene chloride/water):

Ethyl ester2KHSO5KHSO4K2SO4N-Oxide derivative(7075%yield)[1]\text{Ethyl ester} \xrightarrow{\text{2KHSO}_5\cdot\text{KHSO}_4\cdot\text{K}_2\text{SO}_4} \text{N-Oxide derivative} \, (70–75\% \, \text{yield})[1]

Conditions :

  • Oxidizing agent: Triple salt (2KHSO₅·KHSO₄·K₂SO₄).

  • Stirring: 68 hours at room temperature.

Reduction:

Selective reduction of the pyrazine ring is achievable with NaBH₄, though excess reductant may cleave C–N bonds .

Salt Formation

The carboxylic acid forms inorganic salts (Na, K, Mg, Ca) via saponification of esters:

Ethyl esterNaOHSodium salt(precipitated with alcohols)[1]\text{Ethyl ester} \xrightarrow{\text{NaOH}} \text{Sodium salt} \, (\text{precipitated with alcohols})[1]

Conditions :

  • Base: NaOH or KOH.

  • Temperature: 50°C.

Coupling Reactions

The carboxylic acid engages in peptide coupling using reagents like HATU:

5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid+RNH2HATU, DIPEAAmide(74%yield)[5]\text{5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid} + \text{RNH}_2 \xrightarrow{\text{HATU, DIPEA}} \text{Amide} \, (74\% \, \text{yield})[5]

Example :

  • Coupling with 2-aminobenzamide derivatives forms HDAC inhibitors .

Comparative Reaction Data

Reaction TypeReagents/ConditionsYieldByproductsSource
EsterificationEtOH, H₂SO₄, 78°C, 8h84%None reported
OxidationOxone®, CH₂Cl₂/H₂O, 68h70%Over-oxidation products
AmidationHATU, DIPEA, DMF74%Unreacted starting material
Salt FormationNaOH, H₂O, 50°C85%Residual ester

Side Reactions and Optimization

  • Esterification : Prolonged heating may degrade the piperazine ring .

  • Reduction : Excess NaBH₄ at >13°C leads to C–N bond cleavage, forming ring-opened byproducts .

  • Oxidation : Vigorous stirring is critical to prevent incomplete conversion in biphasic systems .

Comparison with Similar Compounds

5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic Acid Hydrochloride ()

  • Structural Differences : Replaces the pyrazine ring with a thiophene ring and introduces a methylene bridge between the piperazine and heterocycle.

Sorafenib Pyrazine Analogs ()

  • Example Compounds: 6c: 5-/4-[3-(4-Bromophenyl)-ureido]-phenyloxy/-pyrazine-2-carboxylic acid cyclopentylamide. 6h: 5-/4-[3-(4-Chloro-3-trifluoromethyl-phenyl)-ureido]-phenoxy/-pyrazine-2-carboxylic acid cyclopentylamide.
  • Activity Comparison: 6c and 6h exhibit IC50 values of 0.6–0.9 μM in HepG2, HeLa, and A549 cancer cells, surpassing sorafenib’s activity.
  • Mechanistic Insight : The trifluoromethyl group in 6h enhances c-Raf inhibition (akin to sorafenib), whereas 6c’s bromophenyl group likely targets alternative pathways .
Compound Core Structure Key Substituents IC50 (Cancer Cells) Cytotoxicity (Normal Cells) Target Mechanism
Target Compound Pyrazine 4-Methylpiperazine, carboxylic acid Not reported Not reported Undisclosed
6c () Pyrazine Cyclopentylamide, bromophenyl urea 0.6–0.9 μM IC50 > 100 μM Non-c-Raf pathways
6h () Pyrazine Cyclopentylamide, CF3-phenyl urea 0.6–0.9 μM IC50 ~ 7.5 μM c-Raf inhibition

Piperazine-Modified Heterocycles with Extended Chains

(S)-2-((Fmoc)amino)-5-(4-methylpiperazin-1-yl)pentanoic Acid Hydrochloride ()

  • Structural Differences: Incorporates a pentanoic acid chain linked to piperazine, increasing molecular weight (MW = 491.29 g/mol) and hydrophobicity.
  • Application : Used in peptide synthesis, where the extended chain improves binding to biological targets compared to rigid pyrazine cores .

LY2409881 Hydrochloride ()

  • Structure: Pyrimidine core with 4-methylpiperazinylpropylamino and benzothiophene groups.
  • Activity : Targets kinases (e.g., IKKβ) with submicromolar potency, demonstrating how heterocycle choice (pyrimidine vs. pyrazine) influences target specificity .

Non-Pyrazine Heterocycles with Piperazine Moieties

Ethyl 4-(5-Chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate ()

  • Structural Differences : Indole core with a piperazine carbonyl linkage.
  • Implications : Indole’s electron-rich structure may enhance DNA intercalation or topoisomerase inhibition, diverging from pyrazine-based mechanisms .

Q & A

Q. What is the typical synthetic route for 5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid hydrochloride?

The synthesis involves coupling a pyrazine-carboxylic acid derivative with 4-methylpiperazine. Key steps include:

  • Nucleophilic substitution : Reacting 5-chloropyrazine-2-carboxylic acid with 4-methylpiperazine in a polar aprotic solvent (e.g., DMF) under reflux, using a base like potassium carbonate to deprotonate the piperazine .
  • Salt formation : Treating the free base with hydrochloric acid in ethanol to precipitate the hydrochloride salt, enhancing solubility and stability .
  • Purification : Recrystallization from ethanol or methanol to achieve >95% purity, verified by HPLC .

Q. How is the compound characterized to confirm its structure and purity?

  • Spectroscopic methods : 1^1H/13^13C NMR to confirm substitution patterns on the pyrazine and piperazine moieties. IR spectroscopy verifies carboxylic acid and hydrochloride salt formation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98% for pharmacological studies) .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : The hydrochloride salt form improves aqueous solubility (e.g., >10 mg/mL in water at 25°C) compared to the free base. It is sparingly soluble in non-polar solvents like hexane .
  • Stability : Stable under dry, refrigerated (4°C) conditions for >6 months. Degrades in basic solutions (pH >9) via hydrolysis of the piperazine-carboxylic acid bond .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing by-products like N-alkylated impurities?

  • Temperature control : Maintaining reflux at 80–90°C prevents side reactions (e.g., over-alkylation) .
  • Stoichiometry : Using a 1.2:1 molar ratio of 4-methylpiperazine to pyrazine precursor ensures complete substitution .
  • By-product analysis : LC-MS identifies impurities (e.g., di-substituted products), which are removed via column chromatography (silica gel, ethyl acetate/methanol eluent) .

Q. What is the mechanistic role of the methylpiperazine moiety in biological activity?

  • Receptor binding : The methylpiperazine group enhances interactions with hydrophobic pockets in enzyme active sites (e.g., kinase or protease targets) via van der Waals forces .
  • Solubility-pH relationship : The basic piperazine nitrogen (pKa ~8.5) improves solubility in acidic cellular environments, aiding bioavailability .
  • Structure-activity relationship (SAR) studies : Modifications to the methyl group (e.g., ethyl or cyclopropyl) reduce off-target effects in vitro .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .
  • Metabolic profiling : LC-MS/MS identifies active metabolites (e.g., pyrazine ring oxidation products) that may contribute to divergent results .
  • Dose-response analysis : EC50_{50} values should be calculated across multiple concentrations (1–100 µM) to clarify potency thresholds .

Q. What strategies are effective in stabilizing the compound during in vitro assays?

  • Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) to prevent hydrolysis. Avoid Tris-based buffers at high pH .
  • Light protection : Store solutions in amber vials to prevent photodegradation of the pyrazine ring .
  • Lyophilization : Freeze-dried formulations retain >90% activity after 12 months at -20°C .

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